![molecular formula C12H11BrN2O2S B5801364 N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5801364.png)
N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiazole derivatives, which have been extensively studied for their diverse biological activities.
Wirkmechanismus
The mechanism of action of N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide involves multiple pathways. In cancer cells, this compound induces apoptosis by activating the mitochondrial pathway. It also arrests the cell cycle at the G2/M phase, leading to cell death. In addition, N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide inhibits the activity of various enzymes involved in cancer cell proliferation and survival.
In anti-inflammatory activity, N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide inhibits the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, by suppressing the activation of NF-κB pathway. This compound also inhibits the activity of COX-2 and LOX enzymes, which are involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects:
N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide exhibits diverse biochemical and physiological effects. In cancer cells, this compound induces apoptosis and cell cycle arrest, leading to cell death. It also inhibits the activity of various enzymes involved in cancer cell proliferation and survival. In anti-inflammatory activity, N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide suppresses the production of pro-inflammatory cytokines and inhibits the activity of COX-2 and LOX enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide has several advantages for lab experiments. It exhibits potent anticancer, anti-inflammatory, and antimicrobial activities, making it a potential candidate for drug development. However, this compound also has some limitations, including its low solubility in water and poor bioavailability.
Zukünftige Richtungen
N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide has several potential future directions in scientific research. One of the major areas of research is drug development for cancer therapy. Further studies are needed to evaluate the efficacy and safety of this compound in preclinical and clinical trials. In addition, N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide has also shown potential for the development of anti-inflammatory and antimicrobial drugs. Further studies are needed to explore the mechanism of action and optimize the structure-activity relationship of this compound.
Synthesemethoden
The synthesis of N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide has been reported in the literature. One of the commonly used methods involves the reaction of 3-bromo-4-methoxybenzaldehyde with thiosemicarbazide in the presence of acetic acid to yield the corresponding thiosemicarbazone. The thiosemicarbazone is then reacted with bromoacetic acid to give the final product, N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide.
Wissenschaftliche Forschungsanwendungen
N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide has been studied for its potential therapeutic applications in various diseases. One of the major areas of research is cancer therapy. Studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. The mechanism of action of N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide involves induction of apoptosis and cell cycle arrest in cancer cells.
In addition to cancer therapy, N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide has also been studied for its potential anti-inflammatory and antimicrobial activities. It has been shown to exhibit significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has also demonstrated potent antimicrobial activity against various bacterial and fungal strains.
Eigenschaften
IUPAC Name |
N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2S/c1-7(16)14-12-15-10(6-18-12)8-3-4-11(17-2)9(13)5-8/h3-6H,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGKXMGKKTKQTFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)C2=CC(=C(C=C2)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

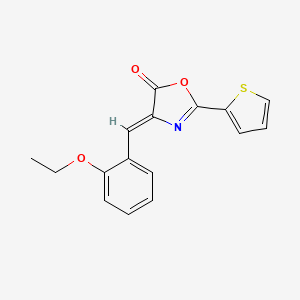
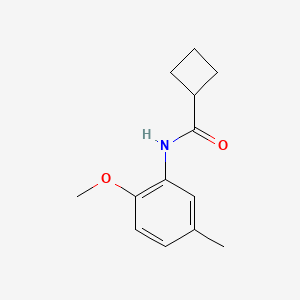
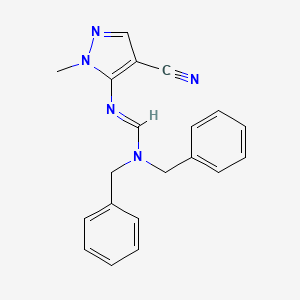
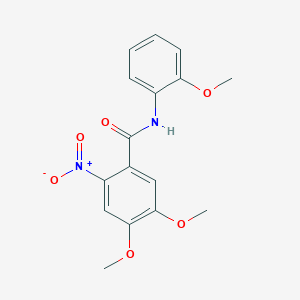
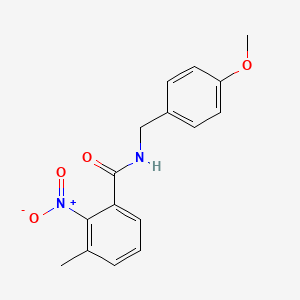
![benzyl [4-(2-amino-2-oxoethoxy)phenyl]carbamate](/img/structure/B5801320.png)
![N-(3,4-dimethoxyphenyl)-2-{[5-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5801327.png)
![3-{5-[(2-chlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5801329.png)
![1-[(2-fluorophenoxy)acetyl]pyrrolidine](/img/structure/B5801335.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5801343.png)
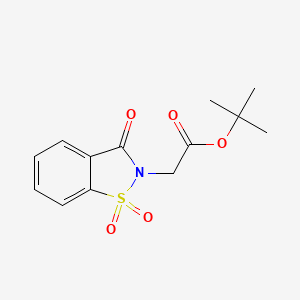
![N'-{[(2-chlorophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide](/img/structure/B5801372.png)

